N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
Description
Properties
IUPAC Name |
N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAZOZWXBKUYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The preparation of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide generally follows these steps:
- Formation of the ethanesulfonyl intermediate : Starting from ethanesulfonyl chloride or a related sulfonylating agent.
- Nucleophilic substitution with pyridin-3-ylmethylamine : The pyridin-3-ylmethylamine acts as the nucleophile attacking the sulfonyl intermediate.
- Introduction of the N-isopropyl group : This is typically achieved by reacting with isopropylamine or by selective alkylation.
- Use of a base such as triethylamine : This neutralizes the hydrochloric acid generated during the sulfonamide formation.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Detailed Reaction Conditions
- Reagents : Pyridin-3-ylmethylamine, ethanesulfonyl chloride, isopropylamine, triethylamine (base)
- Solvents : Commonly polar aprotic solvents such as dichloromethane or acetonitrile are used.
- Temperature : Reactions are typically conducted at 0°C to room temperature to control the rate and selectivity.
- Time : Reaction times vary from 2 to 24 hours depending on conditions and scale.
Purification Techniques
- Recrystallization : Using solvents such as ethanol or ethyl acetate.
- Chromatography : Silica gel column chromatography is commonly employed to separate the desired product from side products and unreacted starting materials.
Analytical Characterization
The synthesized compound is characterized by:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment |
| Mass Spectrometry (MS) | Molecular weight verification |
| Infrared Spectroscopy (IR) | Identification of sulfonamide and amine groups |
| Ultraviolet-Visible Spectroscopy (UV-VIS) | Electronic transitions related to pyridine moiety |
These analyses confirm the successful formation of the compound and assess its purity.
Research Findings and Optimization
- The use of triethylamine is crucial for neutralizing HCl and driving the reaction to completion.
- Reaction yields are optimized by controlling temperature and solvent choice.
- Purification by recrystallization yields a product suitable for biological testing.
- Stability studies indicate the compound is stable under neutral to slightly acidic conditions but may degrade under strong acidic or basic environments.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonyl intermediate formation | Ethanesulfonyl chloride, solvent (DCM) | Controlled temperature (0°C) |
| Nucleophilic substitution | Pyridin-3-ylmethylamine, base (triethylamine) | Room temperature, inert atmosphere preferred |
| N-isopropyl group introduction | Isopropylamine or alkylation agent | Stoichiometric control needed |
| Purification | Recrystallization or chromatography | Solvent system optimization |
| Characterization | NMR, MS, IR, UV-VIS | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted ethanesulfonamide derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Neutral Endopeptidase Inhibition
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide has been identified as a potential neutral endopeptidase (NEP) inhibitor. NEP plays a crucial role in the degradation of bioactive peptides such as atrial natriuretic peptide (ANP), which is involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound could enhance the effects of ANP, making it useful in treating conditions like hypertension and heart failure . -
Neurological Research
The compound's structure suggests potential interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR4, which are implicated in various neurological disorders including Parkinson’s disease and autism spectrum disorders. Modulating these receptors could provide therapeutic benefits in managing symptoms associated with these conditions . -
Cancer Research
Preliminary studies indicate that compounds similar to this compound may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. Further research is needed to establish its efficacy and mechanism of action in cancer therapy.
Biochemical Research Applications
-
Biomarker Discovery
The compound can be utilized in biochemical assays aimed at identifying novel biomarkers for diseases related to neurodegeneration and cardiovascular dysfunction. Its ability to interact with specific receptors makes it a candidate for developing assays that measure receptor activity or peptide levels in biological samples. -
Drug Development
The structural characteristics of this compound allow it to serve as a lead compound in drug design efforts targeting NEP or mGluRs. Medicinal chemistry efforts could focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Pathways: In organic synthesis, it can act as a nucleophile or electrophile, participating in various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycles: QY-6211 combines a pyridine ring with a sulfonamide group, enabling dual hydrogen-bond donor/acceptor capabilities. QN-1418 and QZ-4275 incorporate fused bicyclic systems (pyrrolopyridine and imidazopyridine), which may enhance planar rigidity and π-π stacking interactions compared to QY-6211 .
YF-0537 introduces a nitro group on pyridine, which could confer electron-deficient character, influencing redox properties or binding to electron-rich biological targets .
Purity Variations :
Hypothesized Pharmacological Implications
- The pyridine moiety could target metal-binding sites in proteins.
- QN-1418 : The pyrrolopyridine-pyrimidine scaffold resembles kinase inhibitors (e.g., imatinib), suggesting possible kinase modulation.
- YF-0537 : The nitro group may confer antibacterial or antiparasitic activity, analogous to nitrofurantoin .
Biological Activity
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide, with the chemical formula C₁₁H₁₉N₃O₂S and a molecular weight of 257.36 g/mol, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1255147-22-8
- Molecular Weight : 257.36 g/mol
- Structural Formula :
This compound acts primarily as a modulator of various biological pathways, especially through interactions with metabotropic glutamate receptors (mGluRs). These receptors play critical roles in neurotransmission and are implicated in numerous neurological disorders.
Pharmacological Profile
- Metabotropic Glutamate Receptor Modulation :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Study on Antimicrobial Activity
A study focusing on the synthesis of pyridinopolyamines highlighted the antimicrobial efficacy of related compounds against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be significantly lower for these compounds compared to standard antibiotics, suggesting a promising avenue for further development .
| Compound | MIC against S. pyogenes (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 1-5 | >100 |
| Compound B | 1-12 | >100 |
Pharmacological Studies
In a pharmacological review, the modulation of mGlu receptors by sulfonamide compounds was discussed extensively. The findings indicated that these compounds could be developed into therapeutic agents for neurological disorders such as schizophrenia and anxiety disorders due to their ability to fine-tune glutamate signaling .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide?
A multi-step approach is typically employed:
- Step 1: React pyridin-3-ylmethanamine with isopropylsulfonylethyl chloride to form the sulfonamide backbone.
- Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3: Confirm structure via , , and mass spectrometry (MS).
- Key Considerations: Monitor reaction pH and temperature to avoid side reactions (e.g., sulfonamide hydrolysis).
Basic: Which spectroscopic techniques are critical for structural validation?
Essential techniques include:
- NMR Spectroscopy: Confirm proton environments (e.g., pyridine ring protons at δ 8.3–8.7 ppm, sulfonamide protons at δ 2.5–3.5 ppm).
- HPLC: Ensure purity ≥98% (UV detection at λmax ~250–260 nm, similar to sulfonamide derivatives in ) .
- Mass Spectrometry: Verify molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z corresponding to C11H20N3O2S).
Advanced: How can Design of Experiments (DoE) optimize reaction conditions?
Apply statistical DoE to minimize trials while maximizing yield:
- Factors: Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%).
- Response Surface Methodology (RSM): Identify interactions between variables (e.g., higher temperature improves yield in polar solvents) .
- Example Output: A quadratic model predicting 85% yield at 65°C in DMF with 3 mol% catalyst.
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Impurity Analysis: Conduct HPLC-MS to detect byproducts (e.g., unreacted pyridinyl intermediates) .
- Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted values .
Basic: What biological targets are plausible based on structural analogs?
- Target Hypotheses: Kinase inhibition (due to pyridine and sulfonamide motifs) or GPCR modulation (common in aminoethylsulfonamides).
- Assay Design: Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., ATPase activity) .
Advanced: How to model ligand-receptor interactions computationally?
- Quantum Chemical Methods: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate binding stability in aqueous solution (e.g., RMSD < 2.0 Å over 100 ns).
- Docking Software: AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., pyridine ring π-stacking with aromatic residues) .
Basic: What storage conditions ensure compound stability?
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.
Advanced: How to design a continuous-flow reactor for scale-up?
- Reactor Parameters: Optimize residence time (5–15 min) and mixing efficiency (Reynolds number > 2000) .
- In-line Analytics: Use FTIR or UV-Vis probes for real-time reaction monitoring.
- Process Simulation: Aspen Plus or COMSOL to model heat transfer and solvent recovery .
Basic: What safety protocols are critical during synthesis?
- PPE Requirements: Gloves, lab coat, and fume hood use (due to amine and sulfonamide reactivity) .
- Waste Management: Neutralize acidic/basic byproducts before disposal.
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Analog Synthesis: Modify substituents (e.g., replace isopropyl with cyclopropyl or tert-butyl).
- QSAR Modeling: Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50 values .
- Data Table Example:
| Derivative | logP | IC50 (nM) |
|---|---|---|
| Parent | 1.2 | 250 |
| Cyclo-C3 | 1.8 | 110 |
| t-Bu | 2.5 | 85 |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
